2-benzylsulfanyl-N-prop-2-enylbenzamide
Description
2-Benzylsulfanyl-N-prop-2-enylbenzamide is a benzamide derivative featuring a benzylsulfanyl (S-benzyl) substituent at the 2-position of the aromatic ring and an N-prop-2-enyl (allyl) group as the amide nitrogen substituent. This compound combines a thioether moiety with an allyl chain, which may influence its physicochemical properties and biological activity. The allyl group enhances reactivity through possible π-orbital interactions and participation in addition reactions, while the benzylsulfanyl group contributes to lipophilicity and stability.
Properties
IUPAC Name |
2-benzylsulfanyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-12-18-17(19)15-10-6-7-11-16(15)20-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVSUUPLSNPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-prop-2-enylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-prop-2-enylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the allyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-benzylsulfanyl-N-prop-2-enylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Differences :
Property Implications :
- The allyl substituent in the target compound may enhance reactivity (e.g., Michael addition) compared to the propyl chain in .
- Biological Activity : Sulfonamides are classically associated with enzyme inhibition (e.g., carbonic anhydrase), whereas thioethers may modulate membrane permeability or antioxidant activity.
N-(1,3-Benzothiazol-2-ylsulfanyl)-2-propen-1-amine
Structural Differences :
- Core structure : Benzothiazole ring (heterocyclic) vs. benzamide (aromatic amide) in the target.
- Position 2 substituent : Sulfenamide (S-NH-) group vs. benzylsulfanyl.
- N-substituent : Allylamine vs. allylbenzamide.
Property Implications :
- Sulfenamides are less stable than thioethers, often acting as intermediates in vulcanization or redox reactions.
- Biological Activity : Benzothiazoles are linked to antitumor and antimicrobial activities, while benzamides are explored for CNS-targeting effects.
2-Hydroxy-N-(prop-2-en-1-yl)benzamide
Structural Differences :
- Position 2 substituent : Hydroxyl (-OH) vs. benzylsulfanyl.
- N-substituent : Allyl group (same as target).
Property Implications :
- The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic benzylsulfanyl group.
Comparative Data Table
Research Findings and Implications
- Sulfonamide vs. Thioether : Sulfonamides () exhibit higher polarity and are more likely to engage in hydrogen bonding, making them suitable for targeting polar enzyme active sites . In contrast, the benzylsulfanyl group in the target compound may improve membrane permeability due to increased lipophilicity.
- Benzothiazole Derivatives : The benzothiazole-based compound () demonstrates divergent reactivity, with sulfenamide groups acting as transient intermediates in industrial processes or drug metabolism .
- Hydroxybenzamide : The hydroxylated analog () highlights how subtle structural changes (e.g., -OH vs. S-benzyl) can shift applications from antioxidant to antimicrobial domains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
